molecular formula C8H6O6S B12516661 Benzoic acid, 4-formyl-3-sulfo- CAS No. 687987-64-0

Benzoic acid, 4-formyl-3-sulfo-

Cat. No.: B12516661
CAS No.: 687987-64-0
M. Wt: 230.20 g/mol
InChI Key: ZKYPGAGIMYIODA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-formyl-3-sulfo- is an organic compound with the molecular formula C8H6O5S. It is a derivative of benzoic acid, where the benzene ring is substituted with a formyl group at the 4-position and a sulfonic acid group at the 3-position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-formyl-3-sulfo- can be achieved through several methods. One common approach involves the sulfonation of 4-formylbenzoic acid. The reaction typically uses concentrated sulfuric acid as the sulfonating agent under controlled temperature conditions. The reaction proceeds as follows:

    Sulfonation of 4-Formylbenzoic Acid:

Industrial Production Methods

In industrial settings, the production of benzoic acid, 4-formyl-3-sulfo- is typically carried out in large-scale reactors. The process involves the continuous addition of 4-formylbenzoic acid and sulfuric acid, with careful control of reaction temperature and time to ensure high yield and purity of the product. The reaction mixture is then neutralized, and the product is isolated through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-formyl-3-sulfo- undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at 0-5°C.

Major Products Formed

    Oxidation: 4-Carboxybenzoic acid, 3-sulfo-.

    Reduction: 4-Hydroxymethylbenzoic acid, 3-sulfo-.

    Substitution: 4-Formyl-3-nitrobenzoic acid, 3-sulfo-.

Scientific Research Applications

Benzoic acid, 4-formyl-3-sulfo- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of benzoic acid, 4-formyl-3-sulfo- involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The sulfonic acid group enhances the compound’s solubility in aqueous environments, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Benzoic acid, 4-formyl-3-sulfo- can be compared with other similar compounds, such as:

    4-Formylbenzoic Acid: Lacks the sulfonic acid group, making it less soluble in water.

    3-Sulfobenzoic Acid: Lacks the formyl group, reducing its reactivity towards nucleophiles.

    4-Carboxybenzoic Acid, 3-Sulfo-: Contains a carboxylic acid group instead of a formyl group, altering its chemical properties and reactivity.

The presence of both the formyl and sulfonic acid groups in benzoic acid, 4-formyl-3-sulfo- makes it unique, providing a combination of reactivity and solubility that is advantageous for various applications.

Properties

CAS No.

687987-64-0

Molecular Formula

C8H6O6S

Molecular Weight

230.20 g/mol

IUPAC Name

4-formyl-3-sulfobenzoic acid

InChI

InChI=1S/C8H6O6S/c9-4-6-2-1-5(8(10)11)3-7(6)15(12,13)14/h1-4H,(H,10,11)(H,12,13,14)

InChI Key

ZKYPGAGIMYIODA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C=O

Origin of Product

United States

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